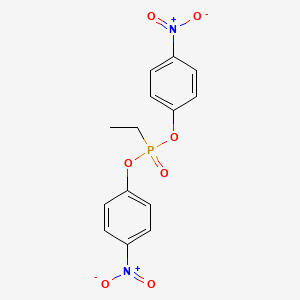
Bis(4-nitrophenyl) ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl) ethylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to an ethylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) ethylphosphonate typically involves the reaction of 4-nitrophenol with ethylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-nitrophenyl) ethylphosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and ethylphosphonic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Major Products Formed
Hydrolysis: 4-nitrophenol, ethylphosphonic acid.
Reduction: Bis(4-aminophenyl) ethylphosphonate.
Substitution: Various substituted ethylphosphonate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(4-nitrophenyl) ethylphosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of bis(4-nitrophenyl) ethylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to DNA through intercalation, disrupting the normal function of the DNA and leading to potential therapeutic effects . Additionally, the compound’s ability to undergo hydrolysis and reduction reactions allows it to interact with various enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of an ethylphosphonate group.
Bis(4-aminophenyl) ethylphosphonate: A reduced form of bis(4-nitrophenyl) ethylphosphonate with amino groups instead of nitro groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
38873-94-8 |
|---|---|
Formule moléculaire |
C14H13N2O7P |
Poids moléculaire |
352.24 g/mol |
Nom IUPAC |
1-[ethyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H13N2O7P/c1-2-24(21,22-13-7-3-11(4-8-13)15(17)18)23-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 |
Clé InChI |
LLJRTKIPFNENLF-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)

![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)






propanedioate](/img/structure/B14673634.png)



